9-Methyl Adenine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-(trideuteriomethyl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXCXOUDSPTXNX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849570 | |

| Record name | 9-(~2~H_3_)Methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130859-46-0 | |

| Record name | 9-(~2~H_3_)Methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-Methyladenine-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 9-Methyladenine-d3. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who utilize isotopically labeled compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant workflows.

Core Chemical Properties

9-Methyladenine-d3, a deuterated isotopologue of 9-methyladenine, is a crucial tool in various research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The incorporation of three deuterium atoms on the methyl group provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled compound.

Quantitative Data Summary

The fundamental chemical and physical properties of 9-Methyladenine-d3 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 9-(trideuteriomethyl)-9H-purin-6-amine | [1] |

| Synonyms | 9-(Methyl-d3)-9H-purin-6-amine, 6-Amino-9-(methyl-d3)purine | N/A |

| CAS Number | 130859-46-0 | [1] |

| Molecular Formula | C₆H₄D₃N₅ | [1] |

| Molecular Weight | 152.17 g/mol | [1] |

| Exact Mass | 152.089 g/mol | [1] |

| Isotopic Purity | ≥98 atom % D | N/A |

| Melting Point | 300-305 °C (for unlabeled 9-methyladenine) | N/A |

| Solubility | Soluble in methanol and water. | N/A |

| Appearance | White to off-white solid. | N/A |

| SMILES | [2H]C([2H])([2H])n1cnc2c(N)ncnc12 | |

| InChI | InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9)/i1D3 |

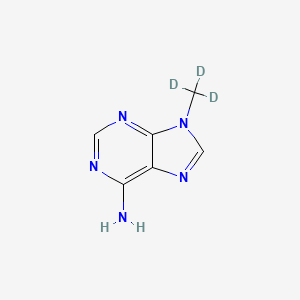

Chemical Structure

The chemical structure of 9-Methyladenine-d3 consists of a purine core, specifically adenine, with a deuterated methyl group attached at the N9 position. This substitution is critical for its application as an internal standard in quantitative mass spectrometry.

Figure 1: Chemical Structure of 9-Methyladenine-d3

A 2D representation of the 9-Methyladenine-d3 molecule.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible use of 9-Methyladenine-d3 in a research setting. The following sections outline generalized procedures for synthesis, purification, and analysis.

Synthesis of 9-Methyladenine-d3

The synthesis of 9-Methyladenine-d3 can be achieved through the alkylation of adenine with a deuterated methylating agent. A general procedure is as follows:

-

Reaction Setup: To a solution of adenine in a suitable aprotic solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate) to deprotonate the purine ring.

-

Alkylation: Add deuterated methyl iodide (CD₃I) to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the N9-alkylation.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure 9-Methyladenine-d3.

Purification and Characterization

Purity is paramount for the use of 9-Methyladenine-d3 as a quantitative standard. The following workflow is typically employed:

A typical workflow for the purification and quality control of synthesized 9-Methyladenine-d3.

Analytical Methodologies

NMR spectroscopy is used to confirm the structure and isotopic labeling of 9-Methyladenine-d3.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: In the ¹H NMR spectrum, the characteristic singlet for the N9-methyl group, typically observed around 3.8 ppm in the unlabeled compound, will be absent. The protons on the purine ring will be observable.

-

¹³C NMR: The ¹³C NMR spectrum will show the carbons of the purine ring. The signal for the deuterated methyl carbon will appear as a multiplet due to carbon-deuterium coupling and will be significantly less intense than a protonated carbon.

Mass spectrometry is used to confirm the molecular weight and assess the isotopic purity of 9-Methyladenine-d3.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization: Electrospray ionization (ESI) is commonly used in the positive ion mode.

-

Analysis: In the full scan mass spectrum, the protonated molecule [M+H]⁺ should be observed at m/z 153.1, confirming the incorporation of three deuterium atoms. The isotopic distribution can be analyzed to determine the isotopic purity. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.

Applications in Research

9-Methyladenine-d3 is a valuable tool in various research areas, particularly those involving the study of adenine methylation and related metabolic pathways.

Use as an Internal Standard

The primary application of 9-Methyladenine-d3 is as an internal standard for the quantification of 9-methyladenine in biological samples using LC-MS/MS. The workflow for such an analysis is depicted below.

A generalized workflow for the quantification of 9-methyladenine in biological samples using 9-Methyladenine-d3 as an internal standard.

Role in Studying N6-methyladenosine (m6A) Pathways

While not a direct participant, 9-Methyladenine-d3 can be used in studies related to N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. For instance, it can serve as a standard to investigate the metabolic fate of methylated adenines. The m6A modification is a dynamic process regulated by "writer," "eraser," and "reader" proteins. Understanding the pathways that lead to the formation and degradation of various methylated adenine species is crucial.

The role of m6A modification in gene expression is a complex and highly regulated process. The logical flow of this regulatory pathway is illustrated below.

A simplified diagram illustrating the key players and processes in the regulation of mRNA fate by N6-methyladenosine modification.

Conclusion

9-Methyladenine-d3 is an indispensable tool for researchers in various scientific disciplines. Its well-defined chemical properties, coupled with its isotopic stability, make it an ideal internal standard for accurate quantification of its endogenous counterpart. This guide has provided a detailed overview of its chemical properties, structure, and applications, along with generalized experimental protocols and visual workflows to aid in its effective use in the laboratory. As research into epigenetics and metabolomics continues to expand, the utility of isotopically labeled standards like 9-Methyladenine-d3 will undoubtedly grow in importance.

References

Synthesis and Isotopic Labeling of 9-Methyladenine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 9-Methyladenine-d3. The document details the necessary experimental protocols, data presentation in structured tables, and visualizations of the synthetic workflow and a relevant biological pathway. This guide is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, particularly in studies requiring isotopically labeled compounds for metabolic tracking and mechanistic studies.

Introduction

9-Methyladenine is a methylated purine derivative that plays a role in various biological processes. The isotopically labeled form, 9-Methyladenine-d3, in which the three hydrogen atoms of the methyl group are replaced with deuterium, is a valuable tool in mass spectrometry-based quantitative analyses and for elucidating metabolic pathways. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound.

This guide outlines a robust method for the synthesis of 9-Methyladenine-d3 via the N9-alkylation of adenine using deuterated methyl iodide.

Synthesis of 9-Methyladenine-d3

The synthesis of 9-Methyladenine-d3 is achieved through the regioselective N9-methylation of adenine. The general approach involves the reaction of adenine with a deuterated methylating agent, such as iodomethane-d3, in the presence of a base.

Experimental Protocol: N9-Methylation of Adenine with Iodomethane-d3

This protocol is based on established methods for the N-alkylation of purines[1].

Materials and Equipment:

| Reagent/Equipment | Specifications |

| Adenine | 99%+ purity |

| Iodomethane-d3 (CD3I) | ≥99.5 atom % D |

| Potassium Carbonate (K2CO3) | Anhydrous, finely powdered |

| N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm water |

| Methanol | Reagent grade |

| Water | Deionized |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Heating mantle with temperature control | |

| Condenser | |

| Rotary evaporator | |

| Filtration apparatus (Büchner funnel) | |

| pH paper or meter | |

| High-resolution mass spectrometer (HRMS) | |

| Nuclear Magnetic Resonance (NMR) spectrometer |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add adenine (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Addition of Deuterated Reagent: Add iodomethane-d3 (1.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 40-50°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the inorganic solids by filtration.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot water or a methanol/water mixture[2][3]. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 9-Methyladenine-d3 as a white to off-white solid[4].

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of 9-Methyladenine-d3.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | Adenine |

| Deuterated Reagent | Iodomethane-d3 |

| Base | Potassium Carbonate |

| Solvent | N,N-Dimethylformamide |

| Reaction Temperature | 40-50°C |

| Reaction Time | 12-24 hours |

| Theoretical Yield | Calculated based on starting adenine |

| Actual Yield | ~70-80% |

Table 2: Characterization Data for 9-Methyladenine-d3

| Analysis | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C6H4D3N5 |

| Molecular Weight | 152.17 g/mol |

| Melting Point | 300-305 °C (decomposes)[4] |

| Isotopic Purity (atom % D) | ≥98% |

| Chemical Purity (by HPLC) | ≥98% |

Table 3: Spectroscopic Data for 9-Methyladenine-d3

| Spectroscopy | Expected Chemical Shifts (δ) / m/z |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.15 (s, 1H, H-8), 8.12 (s, 1H, H-2), 7.15 (s, 2H, NH2) |

| ¹³C NMR (100 MHz, DMSO-d6) | δ 156.1 (C-6), 152.4 (C-2), 149.8 (C-4), 141.2 (C-8), 118.7 (C-5), 29.5 (CD3, multiplet) |

| High-Resolution Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C6H5D3N5: 153.1017, found: 153.1015 |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for 9-Methyladenine-d3.

Caption: Synthetic workflow for 9-Methyladenine-d3.

Biological Pathway: Role in DNA Methylation

9-Methyladenine is a form of N-adenine methylation. The diagram below shows a simplified representation of the enzymatic addition and removal of methyl groups from adenine in DNA.

Caption: Enzymatic cycle of adenine methylation in DNA.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Adenine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated adenine analogs. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their characteristics, the methodologies used to study them, and their biological significance.

The strategic incorporation of deuterium, a stable isotope of hydrogen, into pharmacologically active molecules represents a promising strategy in drug design. Deuteration can subtly yet significantly alter the physicochemical and metabolic properties of a compound, potentially leading to improved pharmacokinetic profiles, enhanced efficacy, and reduced toxicity. This guide focuses on adenine analogs, a class of compounds with broad therapeutic applications, including antiviral and anticancer therapies.

Physicochemical Properties of Deuterated Adenine Analogs

The substitution of hydrogen with deuterium can influence several key physicochemical parameters. While extensive experimental data for specific deuterated adenine analogs is not always readily available in public literature, we can infer the likely effects based on established principles of deuterium isotope effects and the known properties of the parent compounds.

General Effects of Deuteration on Physicochemical Properties:

-

Molecular Weight: Deuterium is approximately twice as heavy as protium (¹H). Therefore, the molecular weight of a deuterated compound will be higher than its non-deuterated counterpart by the number of deuterium atoms incorporated.

-

Melting Point: The effect of deuteration on the melting point is generally small and can lead to either a slight increase or decrease depending on the changes in crystal lattice forces and molecular packing.[1]

-

Solubility: Deuteration can subtly alter a compound's solubility. This is attributed to changes in intermolecular interactions, such as hydrogen bonding, and differences in molar volume.[2]

-

Acidity (pKa): The substitution of a hydrogen atom involved in an acidic dissociation with deuterium typically leads to a slight increase in the pKa value, making the compound slightly less acidic. This is due to the lower zero-point energy of the D-X bond compared to the H-X bond. The change in pKa (ΔpKa) is generally small, often in the range of 0.03 to 0.05 per deuterium atom.[3][4][5]

-

Lipophilicity (LogP): Deuteration generally leads to a slight decrease in lipophilicity (a lower LogP value). This is because deuterium is less polarizable than protium.

-

Isotopic Purity: This is a critical parameter for any deuterated compound, representing the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. High isotopic purity is essential for accurately assessing the effects of deuteration and is typically determined by mass spectrometry or NMR spectroscopy.

8-Deuterioadenine

8-Deuterioadenine is a simple deuterated analog where the hydrogen atom at the 8-position of the purine ring is replaced by deuterium. This position is not directly involved in the primary hydrogen bonds of the Watson-Crick base pairing.

Table 1: Physical and Chemical Properties of Adenine and 8-Deuterioadenine

| Property | Adenine (Non-deuterated) | 8-Deuterioadenine (Expected) |

| Molecular Formula | C₅H₅N₅ | C₅H₄DN₅ |

| Molecular Weight | 135.13 g/mol | 136.14 g/mol |

| Melting Point | 360-365 °C (decomposes) | Data not readily available; expected to be similar to adenine. |

| Solubility in Water | 0.5 g/L (20 °C) | Data not readily available; expected to be similar to adenine. |

| pKa₁ (N1-H) | 4.15 | Expected to be slightly higher than 4.15. |

| pKa₂ (N9-H) | 9.8 | Expected to be slightly higher than 9.8. |

| Isotopic Purity | N/A | Typically >98% for commercially available standards. |

Note: Specific experimental data for 8-deuterioadenine is limited. The expected values are based on general principles of isotope effects.

Deuterated Vidarabine

Vidarabine (ara-A) is an antiviral drug and an analog of adenosine. Deuteration of Vidarabine could potentially alter its metabolic stability and pharmacokinetic profile.

Table 2: Physical and Chemical Properties of Vidarabine and Deuterated Vidarabine

| Property | Vidarabine (Non-deuterated) | Deuterated Vidarabine (Expected) |

| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₃-xDxN₅O₄ |

| Molecular Weight | 267.24 g/mol | Will increase based on the number of deuterium atoms. |

| Melting Point | 257-257.5 °C | Data not readily available; expected to be similar to Vidarabine. |

| Solubility in Water | 0.45 mg/mL at 25 °C | Data not readily available; expected to be similar to Vidarabine. |

| pKa | Data not readily available | Expected to be slightly higher than non-deuterated Vidarabine. |

| Isotopic Purity | N/A | Would depend on the specific synthesis. |

Experimental Protocols

The synthesis, purification, and characterization of deuterated adenine analogs require a combination of chemical and analytical techniques. The following sections provide detailed methodologies for key experiments.

Synthesis and Purification of Deuterated Adenine Analogs

2.1.1. Enzymatic Synthesis of Deuterated Nucleoside Triphosphates (dNTPs)

This protocol describes a general method for the enzymatic synthesis of deuterated nucleoside triphosphates, which can be adapted for specific adenine analogs.

-

Materials:

-

Deuterated glucose (e.g., D-glucose-d7)

-

Enzymes from the pentose phosphate pathway and nucleotide biosynthesis/salvage pathways (commercially available or purified from overexpressing strains)

-

ATP, MgCl₂, buffer solutions

-

Reaction vessels and incubator

-

-

Procedure:

-

Prepare a reaction mixture containing the deuterated glucose, ATP, MgCl₂, and a suitable buffer (e.g., Tris-HCl).

-

Add a cocktail of enzymes from the pentose phosphate pathway to convert the deuterated glucose into deuterated ribose-5-phosphate.

-

Incubate the reaction at an optimal temperature (e.g., 37 °C) for a sufficient time to ensure complete conversion.

-

In a separate reaction, use enzymes from the nucleotide biosynthesis and salvage pathways to convert the deuterated ribose-5-phosphate into the desired deuterated nucleoside triphosphate (e.g., dATP).

-

Monitor the reaction progress using techniques like HPLC.

-

Purify the deuterated NTPs using ion-exchange chromatography or HPLC.

-

2.1.2. Chemical Synthesis of Vidarabine

A multi-enzymatic synthesis of Vidarabine has been reported, offering a greener alternative to traditional chemical synthesis.

-

Materials:

-

Arabinosyluracil and adenine

-

Immobilized uridine phosphorylase (UP) and purine nucleoside phosphorylase (PNP)

-

Phosphate buffer

-

Flow reactor system

-

-

Procedure:

-

Prepare a solution of arabinosyluracil and adenine in a phosphate buffer.

-

Pack a column with co-immobilized UP and PNP.

-

Pump the substrate solution through the enzyme-packed column at a controlled flow rate and temperature.

-

The enzymes catalyze the transglycosylation reaction, converting arabinosyluracil and adenine into Vidarabine.

-

Collect the eluate containing the product.

-

Purify Vidarabine by crystallization or chromatography.

-

Analytical Methodologies

2.2.1. High-Performance Liquid Chromatography (HPLC) for Nucleoside Analysis

HPLC is a cornerstone technique for the separation and quantification of nucleosides and their analogs.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Mobile Phase:

-

Solvent A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.3)

-

Solvent B: Organic solvent (e.g., methanol or acetonitrile)

-

-

Procedure:

-

Prepare standard solutions of the adenine analog and its deuterated counterpart at known concentrations.

-

Prepare the sample by dissolving it in the mobile phase or a suitable solvent.

-

Set up a gradient elution method, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the compounds.

-

Inject the standards and samples onto the HPLC system.

-

Monitor the elution of the compounds using the UV detector at a suitable wavelength (e.g., 260 nm for adenine analogs).

-

Identify and quantify the compounds based on their retention times and peak areas compared to the standards.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful tool for confirming the structure and determining the isotopic purity of deuterated compounds.

-

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

-

Sample Preparation:

-

Dissolve the deuterated adenine analog in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

-

Procedure:

-

Acquire a ¹H NMR spectrum to observe the proton signals. The absence or significant reduction of a signal at a specific chemical shift compared to the non-deuterated analog confirms deuteration at that position.

-

Acquire a ²H (Deuterium) NMR spectrum. The presence of a signal confirms the incorporation of deuterium. The integration of this signal can be used to estimate the degree of deuteration.

-

Acquire other relevant NMR spectra, such as ¹³C NMR, to further confirm the structure.

-

2.2.3. Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Determination

Mass spectrometry is essential for accurately determining the molecular weight and isotopic purity of deuterated compounds.

-

Instrumentation:

-

Mass spectrometer (e.g., electrospray ionization-mass spectrometry, ESI-MS)

-

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent compatible with the ionization source.

-

-

Procedure:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in a suitable mode (e.g., positive ion mode).

-

Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.

-

Analyze the isotopic distribution of the molecular ion peak to determine the isotopic purity. The relative intensities of the peaks corresponding to the non-deuterated, mono-deuterated, di-deuterated, etc., species are used to calculate the percentage of deuterium incorporation.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Vidarabine

Vidarabine exerts its antiviral effect by interfering with viral DNA synthesis. The following diagram illustrates its mechanism of action.

References

9-Methyladenine-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 9-Methyladenine-d3, a deuterated isotopologue of the naturally occurring modified purine, 9-methyladenine. This document is intended for researchers and professionals in the fields of analytical chemistry, drug metabolism, and molecular biology who require detailed technical data and procedural insights for the application of this compound in their studies.

Core Compound Data

9-Methyladenine-d3 is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses for the accurate determination of 9-methyladenine in various biological matrices.[1][2][3] Its stable isotope label allows for differentiation from the endogenous, unlabeled analyte, thereby correcting for variations in sample preparation and instrument response.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 130859-46-0 | |

| Molecular Formula | C₆H₄D₃N₅ | |

| Molecular Weight | 152.17 g/mol | |

| Appearance | White to off-white solid | |

| Storage Temperature | -20°C |

Related Unlabeled Compound Properties (9-Methyladenine)

| Property | Value | Reference |

| CAS Number | 700-00-5 | |

| Molecular Formula | C₆H₇N₅ | |

| Molecular Weight | 149.15 g/mol | |

| Melting Point | 300-305 °C | |

| Biological Role | Metabolite |

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

The primary application of 9-Methyladenine-d3 is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of 9-methyladenine. This technique is the gold standard for quantitative analysis due to its high sensitivity, specificity, and accuracy.

Experimental Workflow for Quantification of 9-Methyladenine

The following diagram illustrates the typical workflow for the quantification of 9-methyladenine in a biological sample using 9-Methyladenine-d3 as an internal standard.

Detailed Experimental Protocol: Quantification of 9-Methyladenine in Urine

This protocol is a representative method for the analysis of 9-methyladenine in urine samples. Optimization will be required for different sample matrices and instrumentation.

1. Materials and Reagents:

-

9-Methyladenine standard

-

9-Methyladenine-d3 internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Preparation of Standards and Samples:

-

Prepare a stock solution of 9-Methyladenine and 9-Methyladenine-d3 in methanol.

-

Generate a calibration curve by serially diluting the 9-Methyladenine stock solution and spiking a fixed concentration of the 9-Methyladenine-d3 internal standard into each calibrator.

-

For urine samples, thaw and centrifuge to remove particulates.

-

To a known volume of urine, add the 9-Methyladenine-d3 internal standard.

3. Sample Extraction and Clean-up:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate 9-methyladenine from other urine components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

9-Methyladenine: Precursor ion (m/z) -> Product ion (m/z)

-

9-Methyladenine-d3: Precursor ion (m/z) -> Product ion (m/z)

-

-

Note: Specific MRM transitions should be optimized for the instrument used.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of 9-methyladenine to 9-Methyladenine-d3.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of 9-methyladenine in the urine samples from the calibration curve.

Biological Context and Signaling

While 9-methyladenine is known to be a metabolite, its specific roles in signaling pathways are not as extensively characterized as other methylated nucleosides like N6-methyladenosine (m6A) or N1-methyladenine (m1A). These related compounds are involved in the post-transcriptional regulation of gene expression, affecting RNA stability, splicing, and translation. The quantification of 9-methyladenine may be relevant in studies of DNA and RNA modification and metabolism.

The logical relationship in which 9-Methyladenine-d3 is most critically involved is its use as a tool for the accurate measurement of its endogenous counterpart. This relationship is depicted in the following diagram.

Synthesis of Isotopically Labeled 9-Methyladenine

The synthesis of isotopically labeled compounds like 9-Methyladenine-d3 is a specialized process. While specific synthesis routes for this compound are proprietary to commercial suppliers, general approaches for creating deuterated methyl groups on nucleobases involve multi-step chemical synthesis. This often includes the use of deuterated methylating agents to introduce the stable isotope label onto a precursor molecule. Custom synthesis services are available for researchers who require specific labeling patterns or larger quantities.

References

Demystifying a Novel Epigenetic Marker: The Role of N6-Methyladenine in DNA Methylation Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA methylation is a critical epigenetic modification integral to the regulation of gene expression, cellular differentiation, and the stability of the genome. While 5-methylcytosine (5mC) has long been the focus of epigenetic research, the role of N6-methyladenine (6mA) in eukaryotic DNA is an emerging field with profound implications. This technical guide provides a comprehensive overview of 6mA, its biological significance, and the methodologies employed in its study. A crucial clarification is made regarding the nomenclature of methylated adenine, distinguishing the biologically significant N6-methyladenine from the structurally distinct 9-methyladenine. This document details the use of isotopically labeled N6-methyladenine, specifically N6-methyladenine-d3, as an internal standard in highly sensitive mass spectrometry-based quantification. Furthermore, it presents detailed experimental protocols, quantitative data, and visual workflows to equip researchers and drug development professionals with the necessary knowledge to explore this dynamic area of epigenetics.

Introduction: A Tale of Two Methyladenines

A common point of confusion in the study of DNA methylation pertains to the specific site of adenine methylation. It is imperative to distinguish between two key isomers: N6-methyladenine and 9-methyladenine.

-

N6-methyladenine (6mA): This is the biologically active and epigenetically relevant form of methylated adenine found within the DNA strand. The methyl group is attached to the nitrogen atom at the 6th position of the adenine ring. This modification plays a role in regulating gene expression and other cellular processes.

-

9-methyladenine: In this molecule, the methyl group is located on the nitrogen atom at the 9th position of the purine ring. This position is critical for the formation of the N-glycosidic bond that links the nucleobase to the deoxyribose sugar in the DNA backbone. Consequently, 9-methyladenine cannot be incorporated into a DNA strand and is not a component of genomic DNA.

The deuterated form, 9-Methyladenine-d3 , is a commercially available isotopically labeled compound. Due to its structural properties, it is not used in the study of DNA methylation itself but may serve as an internal standard in certain mass spectrometry applications unrelated to DNA composition.

This guide will focus on the biologically significant N6-methyladenine (6mA) and the application of its deuterated counterpart, N6-methyladenine-d3 , in quantitative DNA methylation analysis.

The Biological Significance of N6-Methyladenine (6mA)

Initially thought to be confined to prokaryotes, recent advancements in detection technologies have revealed the presence and functional importance of 6mA in the genomes of various eukaryotes, including mammals.[1][2]

Key Functions of 6mA in Eukaryotes:

-

Gene Regulation: 6mA is not merely a static mark but a dynamic modification involved in both gene activation and repression. Its presence in promoter regions and gene bodies can influence transcription factor binding and chromatin accessibility.[2][3]

-

Genomic Stability: Emerging evidence suggests a role for 6mA in maintaining genome stability, particularly in the context of DNA damage repair.[4]

-

Transposon Silencing: In some organisms, 6mA has been implicated in the silencing of transposable elements, contributing to the integrity of the genome.

-

Cell Fate and Development: The levels and distribution of 6mA have been shown to change during embryonic development, indicating a role in cell fate determination.

The 6mA Regulatory Machinery: Writers, Erasers, and Readers

The dynamic nature of 6mA is controlled by a set of specialized enzymes:

-

Writers (Methyltransferases): These enzymes are responsible for adding the methyl group to adenine. In mammals, enzymes like METTL4 have been identified as potential 6mA methyltransferases.

-

Erasers (Demethylases): These enzymes remove the methyl group, allowing for the reversal of the epigenetic mark. The ALKBH family of proteins, such as ALKBH1, are known to function as 6mA demethylases.

-

Readers: These are proteins that recognize and bind to 6mA, translating the epigenetic mark into a functional cellular response.

Quantitative Analysis of 6mA: The Role of N6-Methyladenine-d3

Accurate quantification of 6mA is crucial for understanding its biological roles. Due to its low abundance in many eukaryotic genomes, highly sensitive techniques are required. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

The use of a stable isotope-labeled internal standard is essential for precise quantification in LC-MS/MS. N6-methyladenine-d3 , where the three hydrogen atoms of the methyl group are replaced by deuterium, is an ideal internal standard. It is chemically identical to the endogenous 6mA, meaning it co-elutes during chromatography and has similar ionization efficiency. However, it has a different mass, allowing the mass spectrometer to distinguish between the endogenous (light) and the standard (heavy) forms. By adding a known amount of N6-methyladenine-d3 to a sample, any variations during sample preparation and analysis can be normalized, leading to highly accurate quantification.

Quantitative Data on 6mA Abundance

The abundance of 6mA varies significantly across different species and even between different tissues within the same organism. The following table summarizes reported 6mA levels in various samples.

| Organism/Cell Line | Tissue/Condition | 6mA Abundance (% of total Adenine) | Reference |

| Escherichia coli | - | ~1.75% | |

| Tetrahymena pyriformis | - | 0.65 - 0.8% | |

| Caenorhabditis elegans | Wild-type | 0.013 - 0.39% | |

| Mus musculus (Mouse) | Embryonic Stem Cells | 0.0006 - 0.0007% | |

| Homo sapiens (Human) | Jurkat cells | 0.0017% | |

| Homo sapiens (Human) | HEK293T cells | 0.0023% | |

| Homo sapiens (Human) | Genome-wide | ~0.051% | |

| Rattus norvegicus (Rat) | Lung | 0.00008% |

Experimental Protocols for 6mA Analysis

Protocol for Global 6mA Quantification by LC-MS/MS

This protocol outlines the key steps for the global quantification of 6mA in genomic DNA using an isotopically labeled internal standard.

1. Genomic DNA Extraction and Purification:

-

Extract genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

-

Treat the DNA with RNase A to remove any RNA contamination.

-

Purify the DNA to remove any residual contaminants.

2. DNA Hydrolysis:

-

Spike the purified DNA with a known amount of N6-methyladenine-d3 internal standard.

-

Digest the DNA to individual nucleosides using a cocktail of enzymes, such as nuclease P1 followed by alkaline phosphatase.

3. LC-MS/MS Analysis:

-

Separate the nucleosides using Ultra-High-Performance Liquid Chromatography (UHPLC).

-

Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Establish specific mass transitions for both endogenous (light) 6mA and the deuterated (heavy) standard.

4. Data Analysis:

-

Integrate the peak areas for the MRM transitions of both endogenous 6mA and the N6-methyladenine-d3 standard.

-

Calculate the ratio of the peak area of endogenous 6mA to that of the internal standard.

-

Determine the absolute amount of 6mA in the original sample by comparing this ratio to a standard curve generated with known amounts of unlabeled 6mA and the deuterated standard.

Workflow for Genome-wide Mapping of 6mA by MeDIP-Seq

Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq) is a technique used to identify the genomic locations of 6mA.

Protocol Steps for MeDIP-Seq:

-

DNA Fragmentation: Genomic DNA is fragmented into smaller, manageable pieces, typically through sonication.

-

Adapter Ligation: Sequencing adapters are ligated to the ends of the DNA fragments.

-

Immunoprecipitation: The fragmented DNA is denatured and then incubated with an antibody specific to 6mA. This antibody-DNA complex is then captured, often using magnetic beads.

-

Washing and Elution: Unbound DNA fragments are washed away, and the enriched 6mA-containing DNA is eluted.

-

Library Preparation and Sequencing: The enriched DNA fragments are prepared into a sequencing library and sequenced using a high-throughput sequencing platform.

-

Bioinformatic Analysis: The sequencing reads are aligned to a reference genome, and statistical methods are used to identify regions with significant enrichment of 6mA (peak calling).

Conclusion and Future Perspectives

The study of N6-methyladenine in eukaryotic DNA is a rapidly advancing field that is reshaping our understanding of epigenetics. The critical distinction between the biologically relevant 6mA and the structurally different 9-methyladenine is fundamental for researchers entering this area. The use of deuterated standards like N6-methyladenine-d3 in conjunction with sensitive LC-MS/MS techniques provides a robust platform for the accurate quantification of this important epigenetic mark. As our knowledge of the writers, erasers, and readers of 6mA expands, so too will our understanding of its role in health and disease, opening new avenues for therapeutic intervention and drug development. The methodologies and data presented in this guide offer a solid foundation for further exploration into the dynamic world of DNA adenine methylation.

References

- 1. N6-methyladenine: a conserved and dynamic DNA mark - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | DNA N6-Methyladenine Modification in Eukaryotic Genome [frontiersin.org]

- 3. DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of gene expression by N6-methyladenosine in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biological Significance of N-methylated Purines in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methylated purines, a class of modified nucleobases, are integral to a vast array of cellular functions, extending far beyond their role as simple structural components of nucleic acids. These modifications act as critical regulators in gene expression, DNA repair, and cellular signaling, with their dysregulation being increasingly implicated in various pathologies, including cancer and neurological disorders. This technical guide provides an in-depth exploration of the biological significance of N-methylated purines, detailing their metabolic pathways, functional roles, and the methodologies used for their investigation.

N-methylated Purines in Nucleic Acids: Damage, Repair, and Regulation

Methylation of purine bases in DNA and RNA has profound effects on genetic integrity and the flow of genetic information. While some modifications are a form of DNA damage, others represent a sophisticated layer of epigenetic and epitranscriptomic regulation.

N-methylated Purines as DNA Lesions and their Repair

Cellular DNA is constantly exposed to alkylating agents from both endogenous sources, like S-adenosylmethionine (SAM), and environmental sources. These agents can methylate purine bases, primarily forming N7-methylguanine (7MeG) and N3-methyladenine (3MeA), which together constitute about 90% of such lesions.[1] If left unrepaired, these methylated purines can stall DNA replication and transcription, leading to mutations or cell death.

Cells have evolved the Base Excision Repair (BER) pathway to counteract this damage. The process is initiated by a specific DNA glycosylase, N-methylpurine DNA glycosylase (also known as alkyladenine glycosylase or AAG), which recognizes and excises the damaged methylated base.[1][2] The resulting apurinic/apyrimidinic (AP) site is then processed by subsequent enzymes to restore the correct DNA sequence. The efficiency of this repair can be influenced by the local DNA sequence context.[1] Dysregulation of this pathway, such as altered MPG activity, has been associated with an increased risk for certain cancers, including lung cancer.[3]

N6-methyladenosine (m6A): A Key Epitranscriptomic Regulator

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in various non-coding RNAs. This dynamic and reversible modification is installed by a "writer" complex (METTL3–METTL14), removed by "eraser" demethylases (FTO, ALKBH5), and recognized by "reader" proteins that mediate its downstream effects.

The m6A modification plays a crucial role in virtually every aspect of the mRNA life cycle, including pre-mRNA splicing, nuclear export, subcellular localization, stability, and translation efficiency. By influencing the fate of target transcripts, m6A is a key regulator of fundamental biological processes such as stem cell differentiation, immune response, and brain function. Its dysregulation is increasingly linked to human diseases, most notably cancer.

Metabolism and Signaling Roles

The cellular concentration of purines and their methylated derivatives is tightly controlled through a balance of de novo synthesis, salvage pathways, and catabolism.

Purine Metabolism

Cells can synthesize purines de novo starting from simple precursors, with inosine monophosphate (IMP) being the first nucleotide formed. Alternatively, cells can recycle purine bases and nucleosides from nucleic acid turnover via salvage pathways, a more energy-efficient process. The catabolism of purines ultimately leads to the production of uric acid in humans. Methylation reactions, which produce N-methylated purines, typically utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. If a methyl group is on a ring nitrogen, the compound is often not further metabolized and is excreted in the urine.

Purinergic Signaling

While not always methylated, purines like ATP and adenosine are critical extracellular signaling molecules that activate a range of purinergic receptors (P1 and P2 subtypes). This signaling cascade is crucial for neurotransmission, immune responses, and inflammation. The breakdown of extracellular ATP to adenosine by ectonucleotidases is a key regulatory step. In the central nervous system, adenosine accumulation can affect physiological methylation reactions by influencing the SAM cycle, linking purine signaling back to the generation of methylated species.

Association with Disease and Therapeutic Implications

The dysregulation of N-methylated purine metabolism and signaling is a hallmark of several diseases, making the associated pathways attractive targets for drug development.

Cancer

Cancer cells often exhibit altered purine metabolism to fuel their rapid proliferation. Many tumors rely heavily on both de novo synthesis and salvage pathways for nucleotides. This dependency has been exploited by purine antimetabolites (e.g., 6-mercaptopurine) for decades in chemotherapy. Furthermore, elevated excretion of certain methylated purines, such as 7-methylguanine and 1-methylguanine, has been observed in patients with hepatocellular carcinoma, suggesting their potential as biomarkers. The DNA repair enzyme MPG and the m6A RNA modification pathway are also being actively investigated as targets for cancer therapy.

Neurological Disorders

Inborn errors of purine metabolism are often associated with severe neurological dysfunction. For example, Lesch-Nyhan syndrome, caused by a deficiency in a key salvage pathway enzyme, leads to devastating neurological symptoms. Purinergic signaling is vital for neurodevelopment and brain function, and its disruption has been linked to autism spectrum disorder and Huntington's disease. Uric acid, the end product of purine catabolism, may have neuroprotective effects, and low levels have been linked to neurodegenerative disorders.

Quantitative Data on N-methylated Purines and Related Metabolites

Quantitative analysis is essential for understanding the roles of N-methylated purines in cellular homeostasis and disease. The following tables summarize key quantitative data from the literature.

Table 1: Cellular Concentrations of Purine Nucleotides in HeLa Cells

| Metabolite | Concentration in Purine-Rich Medium | Concentration in Purine-Depleted Medium | Fold Change |

|---|---|---|---|

| IMP | Reference Level | 2.8- to 3-fold higher | ~3.0 |

| AMP | Similar | Similar | ~1.0 |

| GMP | Similar | Similar | ~1.0 |

| ATP/ADP Ratio | 1.96 | 1.98 | ~1.0 |

Data derived from studies on HeLa cells, where purine-depleted conditions induce the formation of purinosomes to increase de novo synthesis.

Table 2: Performance of Analytical Methods for Purine Metabolite Detection

| Method | Analytes | Detection Limit (approx.) | Linearity Range | Reference |

|---|---|---|---|---|

| UPLC with UV-PDA | 15 purine metabolites | 100 nM | 0.1 - 100 µM | |

| MECC with ED | 5 DNA bases (incl. 5-MC) | 1.28 - 5.02 µM | Over 3 orders of magnitude | |

| LC-MS/MS | 20+ purine compounds | 0.1 - 0.5 ng/mL | 4 to 5 orders of magnitude |

UPLC: Ultra Performance Liquid Chromatography; UV-PDA: UV Photodiode Array; MECC: Micellar Electrokinetic Capillary Chromatography; ED: Electrochemical Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.

Experimental Protocols for the Study of N-methylated Purines

Investigating the roles of N-methylated purines requires robust and sensitive analytical methods. Below are summaries of key experimental protocols.

Protocol 1: Determination of Methylated Purines in DNA by HPLC

This method is used to quantify DNA lesions caused by methylating agents.

-

DNA Isolation: Extract and purify DNA from cells or tissues of interest.

-

Treatment (Optional): Treat DNA with a methylating agent (e.g., N-methyl-N-nitrosourea) if studying damage induction. Radiolabeling the methyl group ([3H] or [14C]) can aid in detection.

-

Acid Hydrolysis: Hydrolyze the DNA sample in dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 70°C for 30 min) to release purine bases.

-

HPLC Separation: Inject the hydrolysate onto a reversed-phase HPLC column.

-

Elution: Use an appropriate mobile phase to separate the different methylated purines (e.g., m3Ade, m7Ade, m3Gua, m7Gua, m6Gua).

-

Detection & Quantification: Use UV detection for unlabeled purines or a scintillation counter for radiolabeled purines. Identify peaks by comparing retention times with known standards. Quantify based on peak area relative to standards.

Protocol 2: Quantitative Analysis of Cellular Purine Nucleotides by UPLC-ESI-MS/MS

This protocol allows for the specific quantification of individual purine nucleotides in cell extracts.

-

Cell Culture & Harvest: Culture cells under desired conditions (e.g., purine-rich vs. purine-depleted media). Harvest cells rapidly and quench metabolism (e.g., using liquid nitrogen).

-

Metabolite Extraction: Lyse cells and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

Chromatography: Inject the extract onto a hydrophilic interaction liquid chromatography (HILIC) column for separation of polar molecules like nucleotides.

-

Mass Spectrometry: Couple the UPLC to an electrospray ionization tandem mass spectrometer (ESI-MS/MS).

-

Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each purine nucleotide to ensure specificity and sensitivity. Quantify against a standard curve generated with known concentrations of each analyte.

Conclusion

N-methylated purines are central players in cellular physiology and pathology. As DNA lesions, they challenge genomic stability; as RNA modifications, they provide a critical layer of gene regulation; and as metabolic products, their levels can signify disease states. The ongoing development of sensitive analytical techniques continues to unravel the complexity of these molecules, paving the way for novel diagnostic biomarkers and therapeutic strategies targeting the pathways they govern. For professionals in research and drug development, a deep understanding of N-methylated purine biology is essential for innovating in the fields of oncology, neurology, and beyond.

References

- 1. High-resolution Digital Mapping of N-Methylpurines in Human Cells Reveals Modulation of Their Induction and Repair by Nearest-neighbor Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of a DNA glycosylase for N-methylated purines is part of the adaptive response to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and characterization of adenine methylation

An In-depth Technical Guide to the Discovery and Characterization of Adenine Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine methylation, a critical epigenetic and epitranscriptomic modification, plays a pivotal role in regulating gene expression and cellular function across a vast array of organisms. This modification, primarily occurring as N6-methyladenine (6mA) in DNA and N6-methyladenosine (m6A) in RNA, has emerged from relative obscurity to become a focal point of intense research. Initially identified in the 1970s, the reversible nature of m6A in mRNA was a landmark discovery that launched the field of epitranscriptomics.[1][2] This guide provides a comprehensive overview of the discovery, characterization, and functional significance of adenine methylation in both DNA and RNA, with a particular focus on the molecular machinery, experimental methodologies, and its influence on key signaling pathways.

Adenine Methylation in RNA (m6A)

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and long non-coding RNAs (lncRNAs).[1] The dynamic and reversible nature of m6A modification allows for a sophisticated layer of post-transcriptional gene regulation, influencing mRNA splicing, stability, export, and translation.

The m6A Regulatory Machinery: Writers, Erasers, and Readers

The fate and function of m6A-modified RNA are orchestrated by a trio of protein complexes: "writers" that install the methyl mark, "erasers" that remove it, and "readers" that recognize and bind to the methylated adenosine to elicit a downstream effect.

-

Writers (Methyltransferases): The primary m6A writer complex is a multicomponent enzyme composed of the catalytic subunit METTL3 (Methyltransferase-like 3) and its partner METTL14.[3][4] This complex is further stabilized and guided by other proteins, including WTAP (Wilms' tumor 1-associating protein), VIRMA (Vir-like m6A methyltransferase associated), RBM15/15B, and ZC3H13.

-

Erasers (Demethylases): The discovery of m6A demethylases confirmed the reversible nature of this modification. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5 (alkB homolog 5). While both can remove the methyl group from m6A, FTO has been shown to have a preference for the related modification, N6,2'-O-dimethyladenosine (m6Am).

-

Readers (Binding Proteins): A diverse group of proteins, known as m6A readers, specifically recognize and bind to m6A-containing RNAs. The most well-characterized family of readers contains the YTH (YT521-B homology) domain, including YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2. Other reader proteins include eukaryotic initiation factor 3 (eIF3) and heterogeneous nuclear ribonucleoproteins (HNRNPs). These readers mediate the functional consequences of m6A modification. For instance, YTHDF2 is known to promote the degradation of m6A-modified mRNA, while YTHDF1 can enhance their translation.

Quantitative Insights into m6A Modification

The prevalence and impact of m6A modification can be quantified to understand its regulatory role better.

| Parameter | Organism/Cell Type | Observation | Reference |

| m6A Abundance | Mammalian mRNA | Constitutes approximately 0.2% to 0.6% of all adenosine residues. | |

| Stoichiometry at a single site | Mammalian mRNA | Generally low, with most methylated sites exhibiting less than 20% modification. | |

| Number of m6A sites | Human and Mouse mRNA | Over 18,000 m6A sites have been identified in the transcripts of more than 7,000 human genes. | |

| Effect on mRNA Stability | HeLa cells | Knockdown of the m6A reader YTHDF2 leads to a prolonged lifetime of its target mRNAs. | |

| Effect on Translation | General | m6A in the 5'UTR can promote cap-independent translation initiation. |

Adenine Methylation in DNA (6mA)

While 5-methylcytosine (5mC) has long been considered the primary epigenetic mark in eukaryotes, recent discoveries have highlighted the presence and functional significance of N6-methyladenine (6mA) in the DNA of various eukaryotic organisms, from unicellular algae to mammals. In prokaryotes, 6mA is well-established as part of the restriction-modification system, protecting the host DNA from foreign DNA. In eukaryotes, its roles are more diverse and are still being actively investigated, with evidence suggesting its involvement in transcriptional regulation, transposon silencing, and even trans-generational epigenetic inheritance.

The 6mA Regulatory Machinery in Eukaryotes

The enzymatic machinery for 6mA in eukaryotes is still being fully elucidated, but several "writers" and "erasers" have been identified.

-

Writers (Methyltransferases): In C. elegans, the DAMT-1 enzyme, a homolog of the METTL4 protein, has been identified as a 6mA methyltransferase. In mammals, N6AMT1 has been proposed as a 6mA writer, although its activity is still under debate.

-

Erasers (Demethylases): Members of the ALKB family of dioxygenases, such as ALKBH1 and ALKBH4, have been shown to act as 6mA demethylases in mammals. In D. melanogaster, the enzyme DMAD is responsible for 6mA demethylation.

-

Readers (Binding Proteins): The identification of specific 6mA reader proteins in eukaryotes is an active area of research.

Quantitative Aspects of 6mA in Eukaryotic DNA

The levels of 6mA in eukaryotic DNA are generally much lower than 5mC, but they are dynamic and can vary between different tissues and developmental stages.

| Parameter | Organism/Cell Type | Observation | Reference |

| 6mA Abundance | Chlamydomonas reinhardtii | Approximately 0.4% of total adenines are methylated. | |

| 6mA Abundance | Drosophila melanogaster | Present at around 0.07% of total adenines. | |

| 6mA Abundance | Mouse Embryonic Stem Cells | Detected at low levels, approximately 25-30 parts per million. | |

| Dynamic Changes | Pig Embryogenesis | 6mA levels dynamically change, reaching a peak of ~0.17% and then decreasing. |

Experimental Protocols

The characterization of adenine methylation relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

MeRIP-Seq (m6A-Seq) for Transcriptome-wide m6A Mapping

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq) is the most widely used method for profiling m6A sites across the transcriptome.

1. RNA Extraction and Fragmentation:

-

Isolate total RNA from cells or tissues using a standard method like TRIzol extraction.

-

Purify mRNA from the total RNA using oligo(dT) magnetic beads.

-

Fragment the purified mRNA to an average size of 100-200 nucleotides. This can be achieved through enzymatic digestion or metal-ion-catalyzed hydrolysis.

2. Immunoprecipitation of m6A-containing RNA Fragments:

-

Incubate the fragmented RNA with an anti-m6A antibody to form RNA-antibody complexes.

-

Capture the complexes using protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound RNA fragments.

3. Elution and Library Preparation:

-

Elute the m6A-containing RNA fragments from the antibody-bead complexes.

-

Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).

4. Sequencing and Data Analysis:

-

Sequence the prepared libraries using a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome or transcriptome.

-

Identify m6A peaks by comparing the read enrichment in the IP sample to the input control using peak-calling algorithms.

LC-MS/MS for Global Quantification of m6A

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantifying the overall level of m6A in a total RNA or mRNA sample.

1. RNA Digestion:

-

Digest the purified RNA sample into single nucleosides using a cocktail of nucleases and phosphatases.

2. Liquid Chromatography Separation:

-

Separate the resulting nucleosides using reverse-phase liquid chromatography.

3. Mass Spectrometry Detection and Quantification:

-

Introduce the separated nucleosides into a tandem mass spectrometer.

-

Quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) by monitoring their specific parent-to-daughter ion transitions in multiple reaction monitoring (MRM) mode.

-

Calculate the m6A/A ratio to determine the global m6A level.

SMRT Sequencing for 6mA Detection in DNA

Single-Molecule Real-Time (SMRT) sequencing is a powerful technique for detecting 6mA in DNA at single-base resolution.

1. DNA Preparation:

-

Isolate high-quality genomic DNA from the sample of interest.

-

Construct a SMRTbell library, which involves ligating hairpin adapters to the ends of sheared DNA fragments.

2. SMRT Sequencing:

-

Sequence the SMRTbell library on a PacBio sequencer. The DNA polymerase incorporates fluorescently labeled nucleotides, and the instrument records the incorporation events in real-time.

3. 6mA Detection:

-

The presence of a modified base, such as 6mA, causes a delay in the DNA polymerase's incorporation rate.

-

Specialized software analyzes these kinetic variations (interpulse durations) to identify the locations of 6mA with high confidence.

Signaling Pathways and Logical Relationships

Adenine methylation plays a crucial role in regulating various signaling pathways, particularly in the context of cancer and development.

m6A Metabolic Pathway

Caption: The dynamic regulation of m6A methylation by writers, erasers, and readers.

Experimental Workflow for MeRIP-Seq

Caption: A schematic overview of the MeRIP-Seq experimental workflow.

m6A Regulation of the Hippo Signaling Pathway

The Hippo pathway is a crucial regulator of cell proliferation and apoptosis, and its dysregulation is frequently observed in cancer. m6A modification has been shown to modulate the expression of key components of this pathway.

Caption: m6A-mediated regulation of LATS1 expression in the Hippo pathway.

m6A Regulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and immunity. m6A modification can influence the stability and translation of key components in this pathway, thereby modulating its activity.

Caption: m6A-mediated regulation of TRAF6 translation in the NF-κB pathway.

Conclusion

The discovery and characterization of adenine methylation have unveiled a new dimension of gene regulation that is dynamic, reversible, and profoundly impactful on cellular processes. From the intricate machinery of writers, erasers, and readers governing m6A in RNA to the emerging roles of 6mA in eukaryotic DNA, it is clear that this modification is a key player in the epigenetic and epitranscriptomic landscape. The development of powerful analytical techniques has been instrumental in mapping and quantifying these modifications, providing unprecedented insights into their function. As research in this field continues to accelerate, a deeper understanding of the mechanisms underlying adenine methylation will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases, including cancer and developmental disorders. This guide serves as a foundational resource for researchers and professionals seeking to explore and harness the potential of this fascinating and rapidly evolving area of molecular biology.

References

Solubility of 9-Methyladenine-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 9-Methyladenine-d3, a deuterated isotopologue of 9-Methyladenine. Understanding the solubility of this compound is critical for its application in various research and development settings, including but not limited to, its use as an internal standard in mass spectrometry-based studies, in metabolic research, and in the development of therapeutic agents. This document outlines available solubility data, provides a detailed experimental protocol for solubility determination, and presents a relevant biological pathway to contextualize its potential applications.

Solubility Profile of 9-Methyladenine-d3

Qualitative solubility information indicates that 9-Methyladenine is soluble in water, methanol, and ethanol, and slightly soluble in dimethyl sulfoxide (DMSO) and acetonitrile.[1][2] For a more quantitative perspective, the following table summarizes the solubility data of related methylated adenine isomers, which can serve as a useful proxy for estimating the solubility of 9-Methyladenine-d3.

Table 1: Quantitative Solubility of Methylated Adenine Isomers in Various Solvents

| Solvent | N6-Methyladenine (mg/mL) | 1-Methyladenine (mg/mL) | 3-Methyladenine (mg/mL) |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2[3][4] | - | 2[4] |

| Water | - | 4.72 (requires sonication, warming, and pH adjustment) | 3 (requires sonication and heating) |

| Ethanol | ~5 | - | 5 |

| Methanol | Slightly Soluble | - | - |

| Dimethyl Sulfoxide (DMSO) | ~1 | 5 (requires sonication) | 1.4 |

| Dimethylformamide (DMF) | ~2 | - | 2 |

Note: The data presented for N6-Methyladenine, 1-Methyladenine, and 3-Methyladenine should be considered as an estimation for 9-Methyladenine-d3. Experimental determination of the solubility of 9-Methyladenine-d3 in the specific solvents relevant to your application is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold-standard method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of establishing the saturation concentration of 9-Methyladenine-d3 in a given solvent.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Equipment

-

9-Methyladenine-d3 (solid)

-

Solvents of interest (e.g., water, ethanol, DMSO, etc., of appropriate purity)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or LC-MS system with a suitable column and detector

Procedure

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a high-concentration stock solution of 9-Methyladenine-d3 in a solvent in which it is freely soluble (e.g., DMSO).

-

From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

-

Analyze the calibration standards using the chosen analytical method (HPLC or LC-MS) to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of solid 9-Methyladenine-d3 to a series of vials, ensuring there is more solid than will dissolve.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with the mobile phase or an appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the validated HPLC or LC-MS method.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of 9-Methyladenine-d3 in the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility of 9-Methyladenine-d3 in the tested solvent at the specified temperature.

-

Biological Context: The Role of Adenine Methylation in RNA Regulation

While 9-Methyladenine is a specific isomer, the broader biological significance of adenine methylation is well-established, particularly in the form of N6-methyladenine (m6A) in RNA. This modification is a dynamic and reversible epigenetic mark that plays a crucial role in regulating various aspects of RNA metabolism. Understanding this pathway provides a valuable context for the potential biological investigations involving methylated adenine analogues like 9-Methyladenine-d3.

The following diagram illustrates the key components and processes in the m6A RNA regulatory pathway.

This diagram illustrates the dynamic process of m6A modification, which begins in the nucleus with the addition of a methyl group to adenine residues in pre-mRNA by "writer" enzymes. This modification can be reversed by "eraser" enzymes. The m6A-modified mRNA is then exported to the cytoplasm where "reader" proteins recognize the modification and mediate downstream effects, including influencing mRNA translation and decay. This regulatory mechanism is crucial for a wide range of cellular processes.

References

Commercial Suppliers and Technical Guide for 9-Methyladenine-d3 in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Methyladenine-d3, a crucial labeled internal standard for advanced research applications. The guide details its commercial availability, key quantitative specifications, and in-depth experimental protocols for its use in mass spectrometry and NMR spectroscopy. Furthermore, it elucidates the role of the analogous N6-methyladenine in DNA repair pathways, offering a broader context for its application in biomedical research.

Commercial Availability and Specifications

9-Methyladenine-d3 is available from several reputable commercial suppliers catering to the research community. The following table summarizes the key quantitative data for this product, facilitating a comparative analysis for procurement.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment | Format |

| LGC Standards | TRC-M275915 | 130859-46-0 | C₆H₄D₃N₅ | 152.18 | >95% | >99.9% (d₃) | Neat Solid |

| Toronto Research Chemicals (TRC) | M275915 | 130859-46-0 | C₆H₄D₃N₅ | 152.18 | >98% | Not Specified | Neat Solid |

| Pharmaffiliates | PA STI 060150 | 130859-46-0 | C₆H₄D₃N₅ | 152.18 | Not Specified | Not Specified | White Solid |

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to request a certificate of analysis for the most accurate and up-to-date specifications.

Experimental Protocols

9-Methyladenine-d3 is predominantly utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of its unlabeled counterpart, 9-Methyladenine, and other related methylated adenines. It also serves as a reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification of Methylated Adenines by LC-MS/MS

This protocol outlines a general procedure for the quantification of N3-methyladenine in biological samples, such as urine, using 9-Methyladenine-d3 as an internal standard.[1]

1. Sample Preparation:

- Thaw frozen urine samples at room temperature.

- Centrifuge samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

- Take a 100 µL aliquot of the supernatant.

- Add 10 µL of the 9-Methyladenine-d3 internal standard solution (concentration to be optimized based on expected analyte levels).

- Vortex mix for 30 seconds.

2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

- Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

- Load the sample onto the cartridge.

- Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

- Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte (e.g., N3-methyladenine) and the internal standard (9-Methyladenine-d3). The exact m/z values will depend on the specific methylated adenine being quantified.

- Data Analysis: Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of the unlabeled standard.

Structural Confirmation by NMR Spectroscopy

This protocol describes a general method for the structural verification and assessment of isotopic enrichment of 9-Methyladenine-d3 using NMR spectroscopy.

1. Sample Preparation:

- Dissolve 1-5 mg of 9-Methyladenine-d3 in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.

- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

- ¹H NMR:

- Acquire a standard one-dimensional proton NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons at the N9 position confirms the high level of deuteration. Residual proton signals can be integrated to estimate the isotopic purity.

- ²H (Deuterium) NMR: